![molecular formula C5H8ClF2N3O B2374750 2-[3-(二氟甲基)-1,2,4-噁二唑-5-基]乙胺盐酸盐 CAS No. 2418682-83-2](/img/structure/B2374750.png)

2-[3-(二氟甲基)-1,2,4-噁二唑-5-基]乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

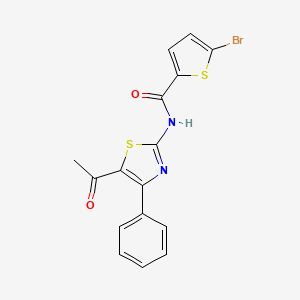

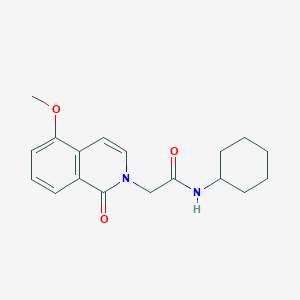

The compound “2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “®-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride”, are available . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .科学研究应用

杂环的二氟甲基化

二氟甲基化由于其在官能化各种含氟杂环中的适用性而具有重要意义 . 这些是各种生物和药理活性成分的核心部分 . 构建二氟甲基取代的支架一直是一个非常吸引人的研究课题 .

二氟甲基重氮甲烷物种的前体

在叔丁基亚硝酸酯和催化量的乙酸的存在下,可以原位生成2,2-二氟甲基重氮甲烷物种 (CF2HCHN2) . 该化合物作为这种“难以捉摸的”二氟甲基化物种的前体 .

制药应用

该化合物的二氟甲基和噁二唑环使其成为潜在的制药应用候选者. 许多生物和药理活性成分含有氟 .

合成化学

在合成化学中,该化合物可用于构建二氟甲基取代的支架,这些支架具有重要的生物学和合成价值 .

含氟杂环的研究

该化合物可用于专注于含氟杂环的研究 . 这些杂环是各种生物和药理活性成分的核心部分 .

催化机制

作用机制

Target of Action

The primary target of 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, also known as EN300-26862916, is Histone deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .

Mode of Action

EN300-26862916 inhibits HDAC6 by acting as an electrophilic substrate . The compound belongs to a class of non-hydroxamic inhibitors with remarkable selectivity and potency . The chemical structure of a difluoromethyl-1,3,4-oxadiazole (DFMO) and the binding mode of its difluoroacetylhydrazide derivative are crucial in determining the predominant hydrolysis mechanism .

Biochemical Pathways

The inhibition of HDAC6 by EN300-26862916 affects the acetylation status of its substrates, leading to changes in various cellular processes. For instance, increased acetylation of α-tubulin can affect cell motility, while changes in the acetylation of heat shock protein 90 can disrupt its chaperone function .

Pharmacokinetics

It’s important to note that the inherent electrophilicity of oxadiazoles makes them prone to degradation in aqueous solutions . This could potentially limit the development of chronic diseases . Despite this, oxadiazole-based drugs have high oral bioavailability and low in vivo clearance rates, making them excellent tools for studying HDAC6’s effects in vitro and in vivo .

Result of Action

The inhibition of HDAC6 by EN300-26862916 leads to increased acetylation of its substrates, which can result in the disruption of various cellular processes. This can lead to the death of targeted tumor cells and neighboring cells present in the tumor microenvironment, known as the bystander antitumor effect .

属性

IUPAC Name |

2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3O.ClH/c6-4(7)5-9-3(1-2-8)11-10-5;/h4H,1-2,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEWUFVLRZXFNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NO1)C(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid](/img/structure/B2374674.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)

![Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2374688.png)